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Abstract
This document provides a detailed protocol for the synthesis of 3-nitrobutyrophenone through

the electrophilic aromatic substitution (nitration) of butyrophenone. The primary method

described utilizes a classic mixed acid (sulfuric and nitric acid) approach, a robust and widely

applicable technique for the nitration of moderately deactivated aromatic rings. The butyryl

group (-CO(CH₂)₂CH₃) is a meta-directing deactivator, leading to the preferential formation of

the 3-nitro isomer. This application note includes a comprehensive experimental protocol,

safety precautions, and data presentation to guide researchers in this synthesis.

Introduction
3-Nitrobutyrophenone is a valuable intermediate in organic synthesis, particularly in the

development of pharmaceutical compounds and other fine chemicals. The introduction of a

nitro group onto the aromatic ring provides a versatile chemical handle for further

functionalization, such as reduction to an amine, which can then be used in a variety of

coupling reactions. The nitration of butyrophenone is a standard example of electrophilic

aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric acid and a

strong acid catalyst like sulfuric acid, acts as the electrophile.[1][2] The reaction's

regioselectivity is controlled by the deactivating, meta-directing nature of the butyryl group.
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Data Presentation
Reactant and Product Properties

Compound
Molecular
Formula

Molar Mass (
g/mol )

Appearance CAS Number

Butyrophenone C₁₀H₁₂O 148.20 Colorless liquid 495-40-9

3-

Nitrobutyropheno

ne

C₁₀H₁₁NO₃ 193.19 Yellow solid/oil 50766-86-4[3]

Reaction Conditions and Expected Yield
The following table outlines the typical reaction conditions adapted from a similar, well-

documented procedure for the nitration of acetophenone. Yields for the nitration of

butyrophenone are expected to be in a similar range.

Parameter Value

Temperature 0 °C to 5 °C

Reaction Time ~1 hour

Molar Ratio (Butyrophenone:HNO₃) 1 : 1.3

Expected Yield 70-80%

Major Product 3-Nitrobutyrophenone

Potential Side Products
2-Nitrobutyrophenone, 4-Nitrobutyrophenone,

Dinitrated products

Experimental Protocol
This protocol is adapted from the well-established procedure for the nitration of acetophenone,

a structurally similar ketone.
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Reagents:

Butyrophenone (C₁₀H₁₂O)

Concentrated Sulfuric Acid (H₂SO₄, 98%)

Concentrated Nitric Acid (HNO₃, 70%)

Cracked Ice

Deionized Water

Ethanol (for recrystallization)

Sodium Bicarbonate (NaHCO₃, saturated solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

Three-necked round-bottom flask (250 mL)

Mechanical stirrer

Dropping funnel

Thermometer

Ice-salt bath

Büchner funnel and filter flask

Beakers

Separatory funnel

Rotary evaporator

Procedure
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Reaction Setup:

Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping

funnel, and a low-temperature thermometer.

Place the flask in an ice-salt bath to maintain a low temperature.

Initial Cooling:

Carefully add 50 mL of concentrated sulfuric acid to the reaction flask.

Begin stirring and allow the acid to cool to below 0 °C.

Addition of Butyrophenone:

Slowly add 0.1 mol of butyrophenone to the cooled, stirring sulfuric acid via the dropping

funnel. Maintain the temperature below 5 °C during this addition.

Preparation of Nitrating Mixture:

In a separate beaker, carefully prepare the nitrating mixture by slowly adding 0.13 mol of

concentrated nitric acid to 20 mL of concentrated sulfuric acid. Cool this mixture in an ice

bath.

Nitration Reaction:

Cool the butyrophenone-sulfuric acid mixture to 0 °C or slightly below.

Slowly add the cold nitrating mixture dropwise from the dropping funnel to the reaction

flask. The rate of addition should be controlled to ensure the temperature does not rise

above 5 °C. This step is highly exothermic.

After the addition is complete, continue stirring the mixture in the ice bath for an additional

10-15 minutes.

Quenching and Isolation:
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In a large beaker (1 L), prepare a mixture of approximately 250 g of cracked ice and 250

mL of water.

Pour the reaction mixture slowly and carefully onto the ice-water mixture with vigorous

stirring. This will precipitate the crude 3-nitrobutyrophenone as a yellow solid or oil.

Allow the ice to melt completely.

Work-up and Purification:

If the product is solid, collect it by suction filtration using a Büchner funnel. If it is an oil,

transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g.,

dichloromethane or ethyl acetate).

Wash the collected solid (or organic extract) with cold water, followed by a wash with a

saturated sodium bicarbonate solution to neutralize any remaining acid, and then again

with water until the washings are neutral.

Dry the organic extract over anhydrous magnesium sulfate or sodium sulfate, filter, and

remove the solvent using a rotary evaporator.

The crude product can be further purified by recrystallization from ethanol. Dissolve the

crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

Visualizations
Reaction Mechanism
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Step 1: Formation of Nitronium Ion

Step 2: Electrophilic Attack

Step 3: Deprotonation

HNO₃ NO₂⁺ (Nitronium ion)+ H₂SO₄

H₂SO₄ HSO₄⁻

H₂O

Butyrophenone Arenium Ion
(Sigma Complex)

+ NO₂⁺

3-Nitrobutyrophenone+ HSO₄⁻ H₂SO₄ (regenerated)

Click to download full resolution via product page

Caption: Mechanism of Butyrophenone Nitration.

Experimental Workflow
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Start

Cool H₂SO₄ in
 a three-necked flask

Slowly add Butyrophenone
 (maintain T < 5°C)

Prepare Nitrating Mixture
(HNO₃ + H₂SO₄) and cool

Add Nitrating Mixture dropwise
 to reaction (maintain T < 5°C)

Stir for 10-15 min
 after addition

Pour reaction mixture
 onto ice-water

Isolate crude product
(filtration or extraction)

Wash with H₂O and NaHCO₃ soln.

Purify by recrystallization
 from Ethanol

End: Pure 3-Nitrobutyrophenone

Click to download full resolution via product page

Caption: Synthesis Workflow for 3-Nitrobutyrophenone.
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Safety Precautions
Corrosive Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and

strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood. Wear

appropriate personal protective equipment (PPE), including safety goggles, a face shield, a

lab coat, and acid-resistant gloves.

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is

crucial to prevent the formation of dinitrated byproducts and to avoid a runaway reaction.

Quenching: The addition of the reaction mixture to water is also exothermic. Perform this

step slowly and with efficient stirring to dissipate the heat.

Waste Disposal: Neutralize acidic waste before disposal according to institutional guidelines.

Conclusion
The nitration of butyrophenone using mixed acid is an effective method for the synthesis of 3-
nitrobutyrophenone. Adherence to the detailed protocol, particularly with respect to

temperature control and safety precautions, is essential for a successful and safe synthesis.

The resulting product is a key intermediate for further chemical transformations in various

research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1360299#synthesis-of-3-
nitrobutyrophenone-via-nitration-of-butyrophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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